

Application Note: Reboxetine Mesylate Dosage & Optimization for Mouse Behavioral Studies

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Compound of Interest

Compound Name: Reboxetine mesylate

CAS No.: 141425-90-3

Cat. No.: B137930

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Abstract & Translational Context

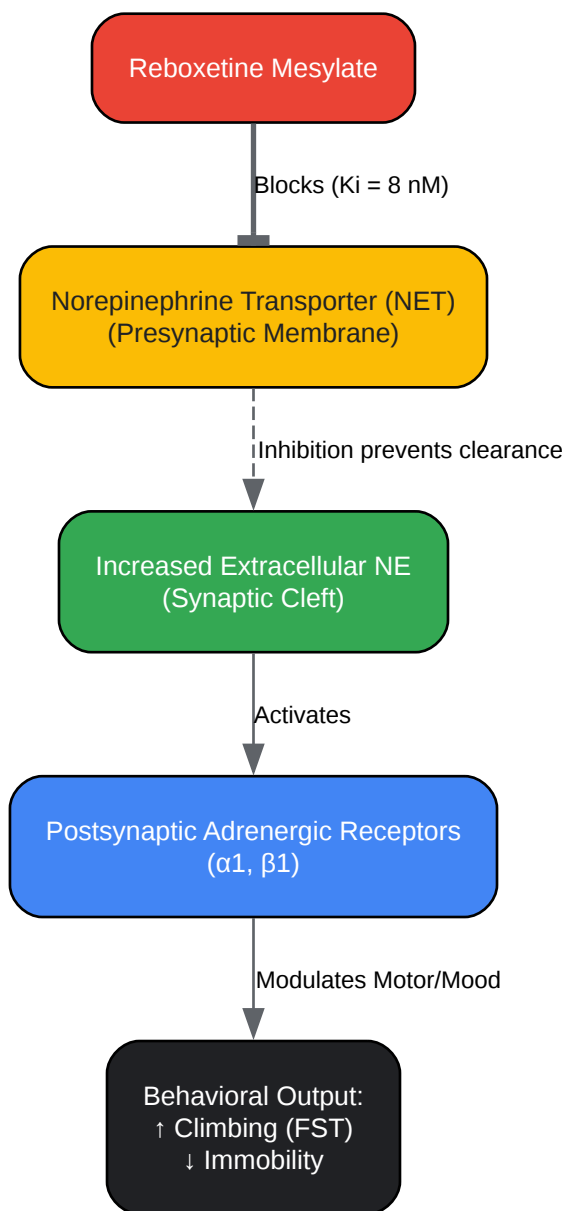
Reboxetine is a potent, selective norepinephrine reuptake inhibitor (NRI) often used as a pharmacological tool to investigate the noradrenergic components of depression, anxiety, and cognitive function. While clinically effective in humans with a half-life (~12-13 hours) allowing twice-daily dosing, murine models present a significant translational challenge due to rapid metabolic clearance ($t_{1/2} \approx 1-2$ hours).

This application note provides optimized protocols for **Reboxetine Mesylate** administration in mice, specifically addressing the pharmacokinetic mismatch to ensure robust, reproducible behavioral data. It distinguishes between acute screening (e.g., Forced Swim Test) and chronic efficacy models, providing validated dosage windows and interpretation frameworks.

Mechanism of Action

Reboxetine exerts its antidepressant-like effects by inhibiting the Norepinephrine Transporter (NET), preventing the reuptake of norepinephrine (NE) from the synaptic cleft. Unlike SSRIs (e.g., Fluoxetine), Reboxetine has negligible affinity for serotonin (SERT) or dopamine (DAT) transporters.

Pathway Diagram: Noradrenergic Potentiation



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Figure 1: Mechanism of Action. Reboxetine selectively blocks NET, increasing synaptic norepinephrine availability, which manifests behaviorally as active climbing in the Forced Swim Test.

Dose Optimization & Pharmacokinetics

The most common cause of experimental failure with Reboxetine in mice is under-dosing during chronic regimens or testing outside the

window in acute studies.

Table 1: Dosage Guidelines by Study Type

Study Type	Route	Dosage Range	Pretreatment Time	Key Considerations
Acute Screening (FST/TST)	IP	10 – 30 mg/kg	30 – 60 min	20 mg/kg is the standard "sweet spot" for C57BL/6 mice.
Chronic Efficacy (Depression)	IP (Daily)	10 – 20 mg/kg	N/A (Test 24h post-last dose)	Due to short half-life, once-daily IP often fails to maintain steady state.
Chronic Efficacy (Preferred)	Osmotic Pump	10 – 20 mg/kg/day	Continuous	Recommended for chronic studies to bypass rapid clearance.
Locomotor Control	IP	10 – 20 mg/kg	30 – 60 min	Mandatory control to rule out psychostimulant false positives.

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Critical Pharmacokinetic Insight: The half-life of Reboxetine in mice is approximately 1.5 hours, compared to 13 hours in humans. For chronic stress models (e.g., CUMS), administration via drinking water or osmotic minipumps is superior to daily injections to prevent "inter-dose withdrawal" effects.

Solution Preparation Protocol

Reboxetine is most commonly supplied as **Reboxetine Mesylate**.^[1] The mesylate salt improves water solubility, but high concentrations may still require co-solvents.

Target Concentration: 2 mg/mL (for 20 mg/kg dose @ 10 mL/kg injection volume).

Protocol A: Saline (Preferred for Behavioral Studies)

Best for doses \leq 10 mg/kg or when DMSO must be avoided.

- Weigh **Reboxetine Mesylate** powder.
- Add 0.9% sterile saline (room temperature) to 80% of final volume.
- Vortex vigorously for 2-3 minutes. Sonication (water bath) for 5-10 minutes may be required.
- Adjust to final volume with saline.
- Filter sterilize (0.22 μ m) if using for chronic IP or minipumps.

Protocol B: DMSO/Saline (High Dose/Stock)

Required for doses $>$ 20 mg/kg or stock solutions.

- Dissolve powder in 100% DMSO to create a 50 mg/mL stock.
- Dilute slowly into 0.9% saline while vortexing to reach final concentration.
- Final vehicle composition: 2-5% DMSO in Saline.
- Note: Always run a "Vehicle Control" group containing the exact same % of DMSO.

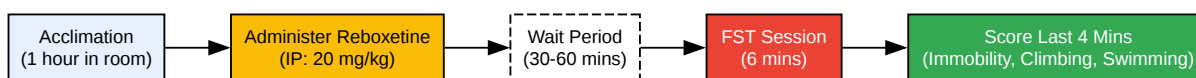
Behavioral Protocols & Interpretation^[2]^[3]

A. Forced Swim Test (FST) - The Noradrenergic Signature

The FST is the gold standard for distinguishing NRIs from SSRIs.

- SSRIs (e.g., Fluoxetine): Increase Swimming behavior.
- NRIs (Reboxetine): Increase Climbing behavior (vertical movements against the wall).

Experimental Workflow:



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Figure 2: Acute FST Workflow. Scoring the last 4 minutes is standard to allow the induction of despair in the first 2 minutes.

Scoring Criteria:

- Immobility: Floating with minimal movement to keep head above water.
- Climbing (Reboxetine Sensitive): Vigorous vertical thrashing with forepaws breaking the water surface against the tank wall.
- Swimming: Horizontal movement throughout the tank.

Validation Check: If Reboxetine treatment increases swimming but not climbing, verify the compound identity and genotype of mice. Reboxetine should predominantly elevate climbing.

B. Open Field Test (Locomotor Control)

NRIs can be psychostimulants. To confirm that reduced immobility in FST is antidepressant-like and not just general hyperactivity, you must run an Open Field Test.

- Protocol: Place mouse in an automated arena (40x40cm) for 10-30 minutes.
- Success Criteria: Reboxetine (10-20 mg/kg) should have no significant effect on total distance traveled compared to Vehicle. If distance increases significantly, FST data is confounded by motor stimulation.

Troubleshooting & Common Pitfalls

Issue	Probable Cause	Solution
No effect in FST	Testing outside	Reboxetine absorbs/clears fast. Ensure testing occurs 30-60 mins post-IP.
High variability	Strain differences	C57BL/6 mice are standard. Swiss Webster or BALB/c may require dose adjustments (usually higher).
Precipitation	Saline incompatibility	If using >10 mg/mL, use Protocol B (DMSO predissolution). Ensure solution is room temp.
Weight loss (Chronic)	Taste aversion	If dosing via water, Reboxetine is bitter. Add 1% sucrose or use minipumps.

References

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 - Key Finding: Definitive pharmacological profiling and receptor selectivity d

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